
19-Norcholest-4-en-3-one
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Overview
Description
19-Norcholestenone is a cholestanoid.
Scientific Research Applications
Medical Imaging
One of the primary applications of 19-Norcholest-4-en-3-one is in the field of medical imaging, particularly for adrenal gland assessment. The compound has been utilized as a precursor for radiolabeled agents that help visualize cholesterol metabolism in the adrenal cortex.
Case Study: Use in Adrenal Imaging
- A notable case involved the use of 131I-6β-iodomethyl-19-norcholest-5(10)-en-3β-ol (a derivative of this compound) for scintigraphy. This imaging technique revealed high uptake in an adrenal tumor, which was initially misdiagnosed as a cortical adenoma. Subsequent pathology confirmed it to be a ganglioneuroma, highlighting the importance of accurate imaging in adrenal diagnostics .
Cancer Research
The compound has shown potential in cancer research due to its structural similarity to cholesterol, which plays a critical role in cell membrane integrity and signaling.
Cytotoxic Activity
- Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this steroid have been tested against human cancer cell lines such as HL-60 and PC-3, showing IC50 values of 6.49 μM and 13.42 μM respectively .
Mechanism of Action
- The mechanism behind its anticancer activity may involve the inhibition of key cellular pathways associated with tumor growth and survival. Research indicates that certain derivatives can disrupt tubulin polymerization, similar to known chemotherapeutic agents .
Antimycobacterial Activity
Recent studies have explored the potential of this compound and its analogs as antimycobacterial agents against Mycobacterium tuberculosis.
Research Findings
- Cholesterol analogs that include modifications to the side chains have been shown to inhibit the growth of M. tuberculosis, suggesting that this compound could serve as a scaffold for developing new treatments against tuberculosis .
Biochemical Research
In biochemical studies, this compound has been investigated for its interactions with cytochrome P450 enzymes, which are crucial for steroid metabolism.
Enzyme Interaction Studies
- Research indicates that certain derivatives are better substrates for oxidation by specific cytochrome P450 enzymes compared to cholesterol itself. This highlights the potential for developing more effective therapeutic agents based on structural modifications of this compound .
Data Table: Summary of Applications
Properties
CAS No. |
3404-22-6 |
---|---|
Molecular Formula |
C26H42O |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(8R,9S,10R,13R,14S,17R)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C26H42O/c1-17(2)6-5-7-18(3)24-12-13-25-23-10-8-19-16-20(27)9-11-21(19)22(23)14-15-26(24,25)4/h16-18,21-25H,5-15H2,1-4H3/t18-,21+,22-,23-,24-,25+,26-/m1/s1 |
InChI Key |
GJQWMFNAGHAFDW-DNHZKMRASA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Synonyms |
19-norcholest-4-en-3-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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